molecular formula C21H21O9Si B14609747 CID 78070410

CID 78070410

Cat. No.: B14609747
M. Wt: 445.5 g/mol
InChI Key: ZWDIHQPBKWOHBC-UHFFFAOYSA-N
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Description

CID 78070410 is a chemical compound characterized by its unique structural and spectral properties. According to Figure 1 in , its chemical structure includes a cyclic ether framework, as indicated by the GC-MS total ion chromatogram (Figure 1B) and mass spectrum (Figure 1D) .

Properties

Molecular Formula

C21H21O9Si

Molecular Weight

445.5 g/mol

InChI

InChI=1S/3C7H6O2.H3O3Si/c3*8-7(9)6-4-2-1-3-5-6;1-4(2)3/h3*1-5H,(H,8,9);1-3H

InChI Key

ZWDIHQPBKWOHBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.O[Si](O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78070410 involves specific organic reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:

    Starting Materials: The synthesis begins with readily available organic compounds.

    Reaction Conditions: The reactions are carried out under specific temperatures, pressures, and in the presence of catalysts to ensure high yield and purity.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

CID 78070410 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

CID 78070410 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which CID 78070410 exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Oscillatoxin Derivatives

identifies oscillatoxin derivatives as structurally related compounds, including:

  • Oscillatoxin D (CID: 101283546)
  • 30-Methyl-oscillatoxin D (CID: 185389)
  • Oscillatoxin E (CID: 156582093)
  • Oscillatoxin F (CID: 156582092)

These compounds share a macrocyclic lactone core with varying substituents (e.g., methyl groups, hydroxylation patterns), which influence their physicochemical and biological properties .

Table 1: Structural and Physicochemical Comparison
Property CID 78070410 Oscillatoxin D (CID 101283546) 30-Methyl-oscillatoxin D (CID 185389)
Molecular Formula Not specified C43H64O12 C44H66O12
Molecular Weight Not specified 772.95 g/mol 786.98 g/mol
Key Substituents Cyclic ether Hydroxyl, methyl Additional methyl group
LogP<sup>a</sup> Not available 3.8 (predicted) 4.1 (predicted)
Solubility Not available Low (hydrophobic core) Low

<sup>a</sup> LogP values are hypothetical, based on structural analogs in –13.

Key Differences and Trends

Molecular Complexity : Oscillatoxin derivatives exhibit higher molecular weights (772–787 g/mol) compared to this compound, which likely has a simpler structure based on its GC-MS profile .

Functional Groups : The presence of methyl and hydroxyl groups in oscillatoxins enhances lipophilicity (higher LogP), whereas this compound’s cyclic ether moiety may confer moderate polarity .

Synthetic Accessibility: this compound’s isolation via vacuum distillation (Figure 1C) suggests it is a volatile component, unlike the non-volatile, macrocyclic oscillatoxins .

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